Carbonato de metilo y butilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of carbonate compounds can be achieved through different routes. For instance, di-n-butyl carbonate can be synthesized from n-butanol using either CO2 or urea, with the aid of heterogeneous catalysts . Similarly, cyclic carbonates like 4-alkylidene-1,3-dioxolan-2-ones can be formed from propargylic tert-butyl carbonates using gold(I) catalysis . These methods highlight the versatility in synthesizing carbonate compounds, which could be applicable to the synthesis of butyl methyl carbonate.

Molecular Structure Analysis

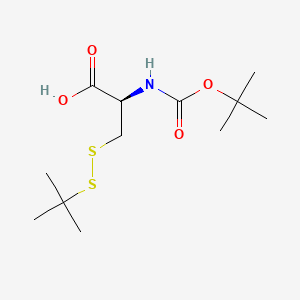

The molecular structure of carbonates is characterized by the presence of a carbonate group. In the case of butyl methyl carbonate, it would consist of a butyl group, a methyl group, and a carbonate group. The papers discuss the structure of related compounds, such as the crystal polymorphism in 1-butyl-3-methylimidazolium halides , which suggests that butyl and methyl groups can influence the crystalline structure of the compound.

Chemical Reactions Analysis

Carbonate compounds participate in various chemical reactions. For example, methyl carbonate ionic liquids can initiate the formation of organic mono-anionic salts . The reactivity of di-n-butyltin(IV) complexes with CO2 for the synthesis of dimethyl carbonate is another example of a chemical reaction involving carbonate compounds . These reactions demonstrate the reactivity of carbonate groups in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonate compounds are influenced by their molecular structure. For instance, the study on aliphatic poly(butylene succinate-co-cyclic carbonate)s reveals that the introduction of cyclic carbonate monomers can increase the thermal degradation temperature of the polymers . The surface structure of butylmethylimidazolium ionic liquids has been simulated, showing that the butyl and methyl groups affect the orientation and structure at the liquid/vacuum interface .

Aplicaciones Científicas De Investigación

Química verde y desarrollo sostenible

El carbonato de metilo y butilo se utiliza en el campo de la química verde como una alternativa más segura a los reactivos tradicionales. Forma parte de una clase más amplia de carbonatos orgánicos que son conocidos por su baja toxicidad y alta biodegradabilidad . Esto los convierte en sustitutos ideales para compuestos más peligrosos como el fosgeno y los haluros de metilo. Su uso se alinea con los principios del desarrollo sostenible al minimizar el impacto ambiental y la producción de residuos.

Síntesis electrocatalítica

La síntesis electrocatalítica de carbonatos orgánicos, incluido el this compound, es un enfoque innovador que utiliza dióxido de carbono y electricidad verde . Este método forma parte del cambio hacia técnicas de producción más respetuosas con el medio ambiente en la industria química, reemplazando métodos costosos y tóxicos por alternativas más ecológicas.

Catálisis de transformación orgánica

El this compound juega un papel en las reacciones de transformación orgánica catalizadas por líquidos iónicos . Estas reacciones incluyen la alquilación, la carbonilación y la transesterificación, donde el this compound sirve como un reactivo libre de cloro. La transformación de carbonatos orgánicos a otros productos químicos valiosos también representa un método indirecto para la utilización de dióxido de carbono.

Aplicaciones de la industria bioquímica

En la industria bioquímica, el this compound es un solvente ideal para los biomateriales que participan en los procesos de producción . Por ejemplo, se utiliza en el proceso de blanqueo de pulpa de papel para aislar la lignina, proporcionando una alternativa eficaz a los compuestos orgánicos volátiles (COV) convencionales.

Procesos de extracción y purificación

El this compound se aplica en procesos de extracción y purificación debido a su efectividad y menor impacto ambiental en comparación con los solventes tradicionales . Se utiliza en la extracción de productos naturales y compuestos bioactivos, donde ofrece un equilibrio entre eficiencia y seguridad.

Mecanismo De Acción

Target of Action

Butyl methyl carbonate (BMC) is a type of organic carbonate . Organic carbonates are renowned for their low toxicity and high biodegradability, which makes them green reagents and an appropriate alternative to conventional toxic compounds . They are often used as solvents in various chemical reactions . .

Mode of Action

The mode of action of BMC is primarily through its role as a solvent or reagent in chemical reactions. For instance, it has been used in the synthesis of polycarbonates . In these reactions, BMC can facilitate the polymerization process, resulting in shorter reaction times and reduced heat exposure during polymerization .

Biochemical Pathways

For example, they can serve in alkylation, hydroxyalkylation, and carbonylation reactions in place of dangerous phosgene, methyl halides, and dimethyl sulfate . These reactions can influence various biochemical pathways, depending on the specific context of the reaction.

Result of Action

The result of BMC’s action is primarily seen in the outcomes of the chemical reactions it participates in. For instance, in the synthesis of polycarbonates, BMC facilitates the polymerization process, leading to the formation of the desired polycarbonate product .

Safety and Hazards

Direcciones Futuras

The future directions in the research and application of butyl methyl carbonate and similar compounds could involve more sustainable and greener production methods . For instance, the prospect of electrochemical synthesis of organic carbonates presents an approach to use carbon dioxide and green electricity to produce such compounds .

Análisis Bioquímico

Biochemical Properties

Butyl methyl carbonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol acetyltransferase, which catalyzes the transfer of acetyl groups to alcohols, forming esters. This interaction is crucial in the synthesis of butyl acetate, a compound with various industrial applications . Additionally, butyl methyl carbonate may interact with other enzymes involved in metabolic pathways, influencing the overall biochemical landscape.

Metabolic Pathways

Butyl methyl carbonate is involved in several metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of esters, such as butyl acetate, through the action of alcohol acetyltransferase . Additionally, it may influence other metabolic pathways, affecting the levels of various metabolites and altering metabolic flux. Understanding the metabolic pathways involving butyl methyl carbonate is essential for elucidating its overall impact on cellular metabolism.

Propiedades

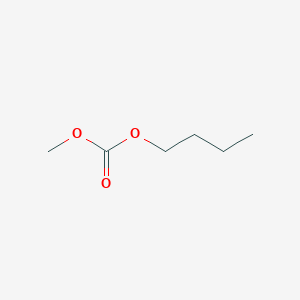

IUPAC Name |

butyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-5-9-6(7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBMVXOCTXTBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576925 | |

| Record name | Butyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4824-75-3 | |

| Record name | Butyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes butyl methyl carbonate particularly useful in organic synthesis?

A1: Butyl methyl carbonate, particularly the tert-butyl variant, has proven valuable in synthesizing 1,3-oxazinan-2-ones from amines and 1,3-diols. [] This reaction, facilitated by potassium tert-butoxide, demonstrates the utility of butyl methyl carbonate as a reagent in heterocycle formation. Interestingly, the yield of 1,3-oxazinan-2-one increases with the steric hindrance of the dialkyl carbonate used, with tert-butyl methyl carbonate yielding the highest amounts. []

Q2: How does the reactivity of butyl methyl carbonate compare to other alkyl carbonates in thermal elimination reactions?

A2: Research indicates that butyl methyl carbonate, specifically the tert-butyl variant, exhibits significantly higher reactivity in thermal elimination reactions compared to other alkyl carbonates like ethyl and isopropyl carbonates. [] This enhanced reactivity is attributed to a combination of a more E1-like transition state and the high nucleophilicity of the carbonyl group in dialkyl carbonates. [] Notably, the tert-butyl to primary alkyl rate ratio in carbonates is much larger than that observed in other ester eliminations, highlighting a unique reactivity profile. []

Q3: Has butyl methyl carbonate been explored in the context of prodrug development?

A3: Yes, butyl methyl carbonate derivatives have been explored as potential prodrugs for the antiretroviral agent 9-[2-(phosphonomethoxy)propyl]adenine (PMPA). [] Studies showed that alkylation of PMPA with alkyl chloromethyl carbonates, including isopropyl methyl carbonate (bis(POC)PMPA), resulted in prodrugs with enhanced antiviral activity against HIV-1 in vitro compared to the parent PMPA molecule. [] This highlights the potential of butyl methyl carbonate derivatives in improving the pharmacological properties of active pharmaceutical ingredients.

Q4: Are there any spectroscopic techniques that have been used to characterize butyl methyl carbonate?

A4: While the provided research excerpts don't delve into the spectroscopic characterization of butyl methyl carbonate specifically, they do highlight the use of infrared spectroscopy in characterizing related molecules like carbonic acid and its monomethyl ester. [] These techniques could potentially be applied to butyl methyl carbonate as well, providing valuable information about its molecular structure and vibrational modes.

Q5: What can you tell me about the stability of butyl methyl carbonate?

A5: While specific stability data for butyl methyl carbonate wasn't directly provided in the research excerpts, studies on related PMPA prodrugs containing the butyl methyl carbonate moiety showed varying stability profiles. [] For example, while most alkyl methyl carbonates exhibited reasonable chemical stability at pH 2.2 and 7.4, they were rapidly metabolized in dog plasma. [] On the other hand, the N-t-butyl methyl carbamate prodrug demonstrated higher in vitro stability. [] This suggests that the stability of butyl methyl carbonate derivatives can be influenced by factors like pH and enzymatic activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)